[(4-Chlorophenyl)methyl](4-methylpentan-2-yl)amine
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Overview
Description
N-(4-Chlorobenzyl)-4-methylpentan-2-amine is an organic compound that belongs to the class of amines It features a 4-chlorobenzyl group attached to a 4-methylpentan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-4-methylpentan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-(4-Chlorobenzyl)-4-methylpentan-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are amine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in azides, thiols, or other substituted compounds.
Scientific Research Applications
N-(4-Chlorobenzyl)-4-methylpentan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-4-methylpentan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-Chlorobenzyl)-1h-1,2,3,4-Tetraazol-5-Amine
Uniqueness
N-(4-Chlorobenzyl)-4-methylpentan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylpentan-2-amine |
InChI |
InChI=1S/C13H20ClN/c1-10(2)8-11(3)15-9-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 |
InChI Key |
DJRYVNJTWJHNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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